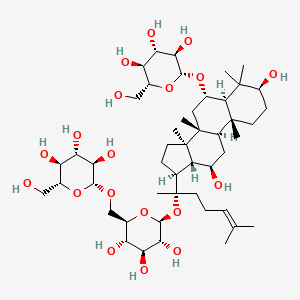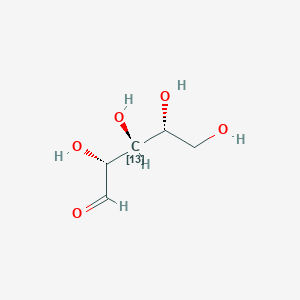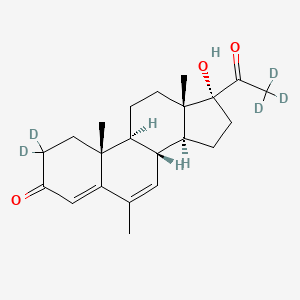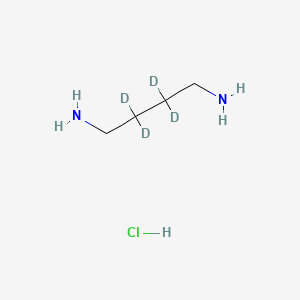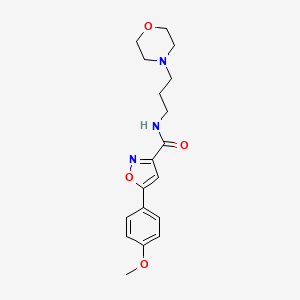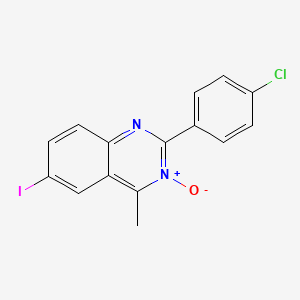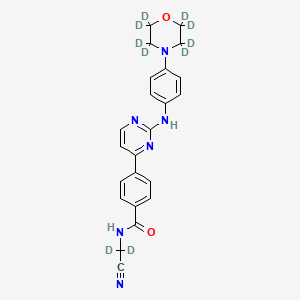![molecular formula C25H18ClN5O4S B12408559 2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorophenyl group, a sulfamoylphenyl group, and an aminobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
-
Formation of Pyrrolo[2,3-d]pyrimidine Core: : The synthesis begins with the formation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors, such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
-
Introduction of Chlorophenyl and Sulfamoylphenyl Groups: : The next step involves the introduction of the chlorophenyl and sulfamoylphenyl groups. This can be accomplished through a series of substitution reactions, where the pyrrolo[2,3-d]pyrimidine core is reacted with 4-chlorobenzene and 4-sulfamoylbenzene derivatives under suitable conditions, such as the presence of a base or a catalyst.
-
Amination and Benzoic Acid Substitution: : The final step involves the amination of the pyrrolo[2,3-d]pyrimidine core and the substitution with the benzoic acid moiety. This can be achieved through a nucleophilic substitution reaction, where the amino group is introduced using an appropriate amine source, followed by the reaction with a benzoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques. The scalability of the synthesis is crucial for large-scale production, and process optimization is often required to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild or strong conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as the presence of a base or a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-[[5-(4-chlorophenyl)-7-(4-aminophenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid: Similar structure but with an aminophenyl group instead of a sulfamoylphenyl group.
2-[[5-(4-bromophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]salicylic acid: Similar structure but with a salicylic acid moiety instead of a benzoic acid moiety.
Uniqueness
The uniqueness of 2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid lies in its specific combination of functional groups and its potential applications. The presence of both chlorophenyl and sulfamoylphenyl groups, along with the pyrrolo[2,3-d]pyrimidine core and the benzoic acid moiety, provides unique chemical and biological properties that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C25H18ClN5O4S |
|---|---|
Peso molecular |
520.0 g/mol |
Nombre IUPAC |
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C25H18ClN5O4S/c26-16-7-5-15(6-8-16)20-13-31(17-9-11-18(12-10-17)36(27,34)35)24-22(20)23(28-14-29-24)30-21-4-2-1-3-19(21)25(32)33/h1-14H,(H,32,33)(H2,27,34,35)(H,28,29,30) |
Clave InChI |
CKIIONRSGSPOPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


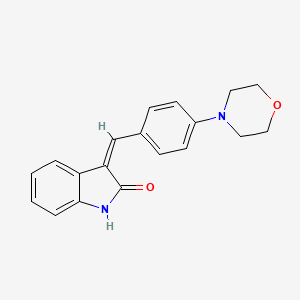
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
